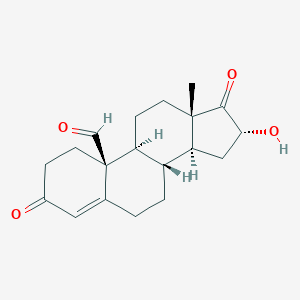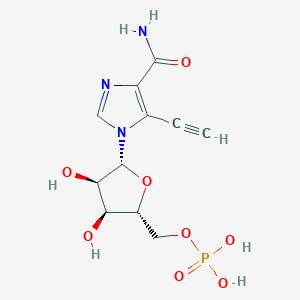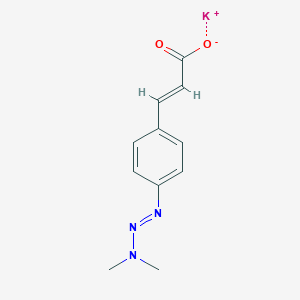
(E)-2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicos-6-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicos-6-enoic acid, commonly known as AT-56, is a bioactive lipid mediator that has gained attention in scientific research due to its potential therapeutic applications. This molecule is a member of the eicosanoid family and is derived from arachidonic acid, a polyunsaturated fatty acid found in cell membranes. AT-56 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
AT-56 exerts its effects through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a transcription factor that regulates the expression of genes involved in inflammation, lipid metabolism, and cell proliferation. AT-56 binds to PPARγ and activates its transcriptional activity, leading to the downstream effects observed in studies.
Biochemical and Physiological Effects
AT-56 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, AT-56 has been shown to regulate lipid metabolism, improve insulin sensitivity, and promote neuronal survival. These effects make AT-56 a potential candidate for the treatment of metabolic disorders such as diabetes and neurodegenerative diseases such as Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AT-56 in lab experiments is its specificity for PPARγ. This allows researchers to study the effects of PPARγ activation without the confounding effects of other signaling pathways. However, one limitation of using AT-56 is its instability in aqueous solutions. This can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on AT-56. One area of interest is the development of new drugs based on AT-56's structure. Researchers could modify the molecule to improve its stability and potency, or to target specific diseases or pathways.
Another area of interest is the study of AT-56's effects on the gut microbiome. Recent research has shown that the gut microbiome plays a critical role in regulating inflammation and metabolism, and AT-56 may have a role in modulating these effects.
Finally, research could focus on the development of new delivery methods for AT-56. Currently, AT-56 is administered through injection, but researchers could explore the use of oral or topical formulations for improved patient compliance and convenience.
In conclusion, AT-56 is a bioactive lipid mediator with potential therapeutic applications in a variety of diseases. Its specificity for PPARγ and its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
AT-56 can be synthesized through the enzymatic oxidation of arachidonic acid by the enzyme 12-lipoxygenase. This reaction produces a hydroperoxide intermediate, which is then reduced by glutathione peroxidase to form AT-56. This synthesis method has been used in several studies to produce AT-56 for experimental purposes.
Wissenschaftliche Forschungsanwendungen
AT-56 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the molecule's anti-inflammatory properties. AT-56 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. This makes AT-56 a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Another area of research has focused on AT-56's potential as an anti-cancer agent. Studies have shown that AT-56 can induce apoptosis, or programmed cell death, in cancer cells. This makes AT-56 a potential candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
128341-87-7 |
|---|---|
Produktname |
(E)-2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicos-6-enoic acid |
Molekularformel |
C21H41NO6 |
Molekulargewicht |
403.6 g/mol |
IUPAC-Name |
(E)-2-amino-3,4,14-trihydroxy-2-(hydroxymethyl)icos-6-enoic acid |
InChI |
InChI=1S/C21H41NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,17-19,23-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+ |
InChI-Schlüssel |
VYUHMYFZWTWSOT-FMIVXFBMSA-N |
Isomerische SMILES |
CCCCCCC(CCCCCC/C=C/CC(C(C(CO)(C(=O)O)N)O)O)O |
SMILES |
CCCCCCC(CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O)O |
Kanonische SMILES |
CCCCCCC(CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O)O |
Synonyme |
(E)-2-amino-3,4,14-trihydroxy-2-hydroxymethyleicos-6-enoic acid mycestericin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)

![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)


![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)

![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)




![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)